phenylphosphanium CAS No. 61260-16-0](/img/structure/B14597825.png)
[(4-Methoxyphenyl)methyl](oxo)phenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methylphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylphenylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylphenylphosphanium may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methylphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methylphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methylphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and influencing their activity. The pathways involved may include coordination to transition metals and participation in redox reactions.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)methylphenylphosphanium can be compared with other similar organophosphorus compounds:
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Dimethylphenylphosphine: Another organophosphorus compound with different steric and electronic properties.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical behavior.
The uniqueness of (4-Methoxyphenyl)methylphenylphosphanium lies in its specific structural features and reactivity, which make it suitable for specialized applications in various fields of research.
Propiedades
Número CAS |
61260-16-0 |
|---|---|
Fórmula molecular |
C14H14O2P+ |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C14H14O2P/c1-16-13-9-7-12(8-10-13)11-17(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3/q+1 |
Clave InChI |
PMJPUMRQFSPHQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[P+](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


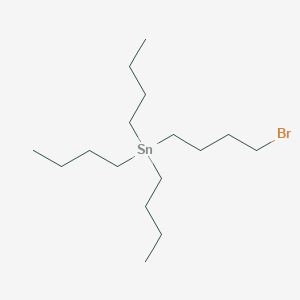
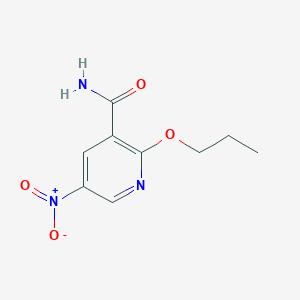
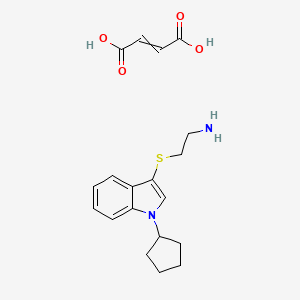
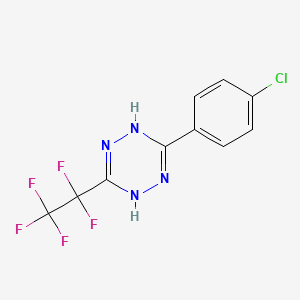
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
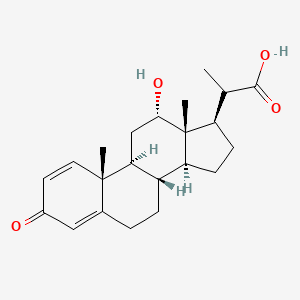
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
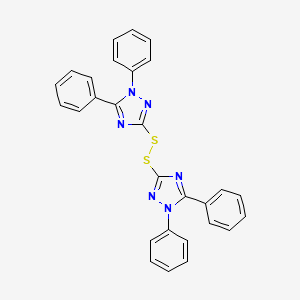
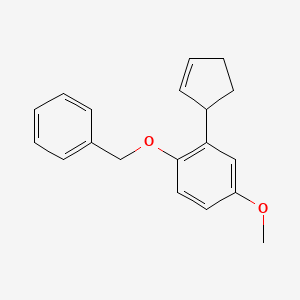
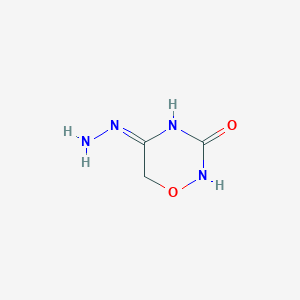
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
